
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 3-(Methylthio)benzoic acid
Uniqueness
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and methylthio groups distinguishes it from other similar compounds, potentially leading to unique applications and interactions in various fields of research.
Eigenschaften
Molekularformel |
C9H7ClF2O3S |
|---|---|
Molekulargewicht |
268.67 g/mol |
IUPAC-Name |
2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14) |
InChI-Schlüssel |
POUSUVYOCXAVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


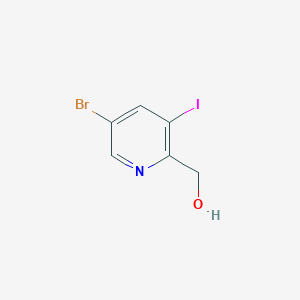
![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
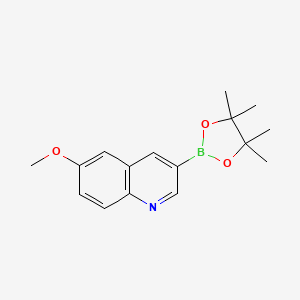
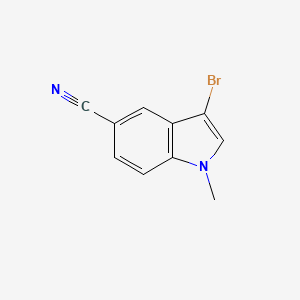
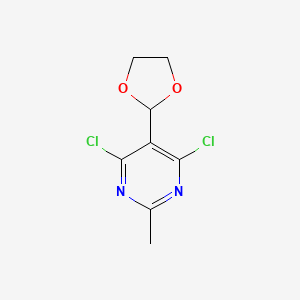
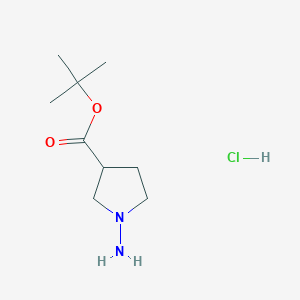
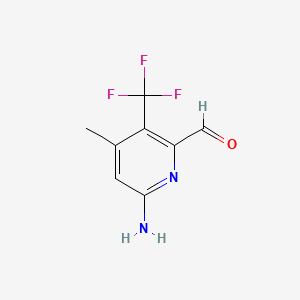
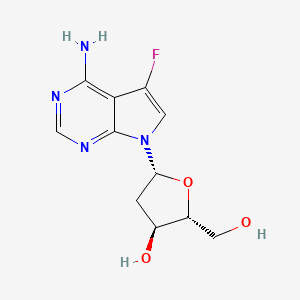
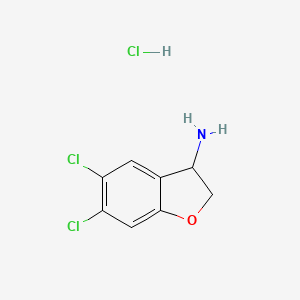
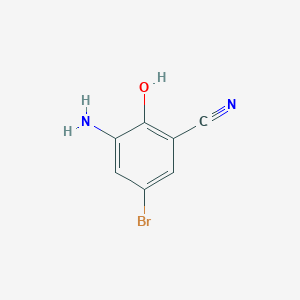
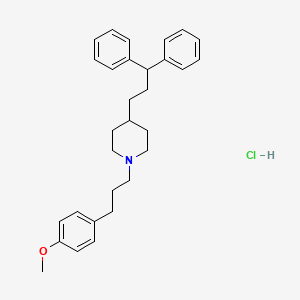
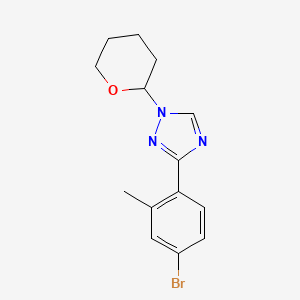
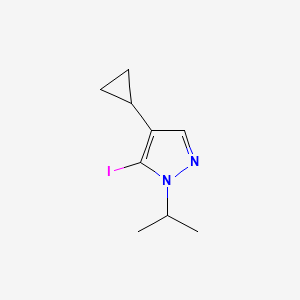
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
